![molecular formula C21H16ClFN6O2 B2467722 5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921558-31-8](/img/structure/B2467722.png)
5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H16ClFN6O2 and its molecular weight is 438.85. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact of Related Compounds
Research on the environmental occurrence and toxicity of antimicrobial compounds such as triclosan provides insights into the environmental fate and effects of synthetic chemicals. Triclosan, for example, is a widely used antibacterial agent that has been found in various environmental compartments due to partial elimination in sewage treatment plants. It has been detected in natural waters and sediments, indicating potential for accumulation and transformation into more toxic compounds (Bedoux et al., 2012).
Synthetic Chemistry and Drug Development
The development of novel triazole derivatives highlights the importance of this class of compounds in creating new drugs with diverse biological activities. Triazoles, including the 1,2,3- and 1,2,4- families, have shown potential for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These findings underscore the versatility of triazole derivatives in pharmaceutical research, suggesting potential research applications for structurally related compounds (Ferreira et al., 2013).
Biological and Pharmacological Effects
The review of toxic effects of chlorinated hydrocarbons and related compounds in fish provides insights into the potential toxicological profiles of related chlorophenyl compounds. Chlorophenols (CPs), for instance, can cause oxidative stress, immune system alterations, endocrine disruption, apoptosis, and even promote a cancer-prone environment in aquatic organisms. Such studies indicate the importance of understanding the biological and toxicological effects of synthetic chemicals on environmental and human health (Ge et al., 2017).
Advances in Synthetic Methodologies
The synthesis of 1,2,3-triazoles, including 1,4-disubstituted variants, through copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures, exemplifies the ongoing advancements in synthetic chemistry. These methodologies offer advantages such as higher yields, shorter reaction times, and the potential for greener chemistry practices, important for the development of new compounds and drugs (de Souza et al., 2019).
特性
IUPAC Name |
5-[(2-chlorophenyl)methyl]-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O2/c1-26-18-16(19(30)27(2)21(26)31)28(11-13-5-3-4-6-15(13)22)20-25-24-17(29(18)20)12-7-9-14(23)10-8-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBSOBHLTHDXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752215 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

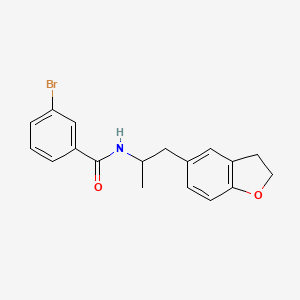

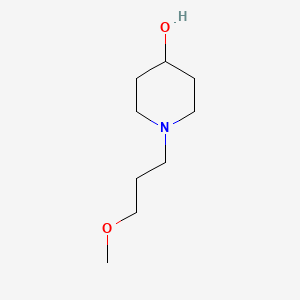
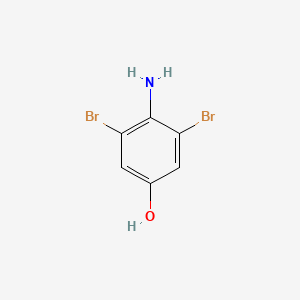

![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)
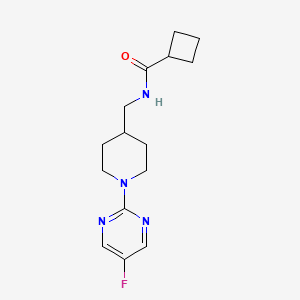
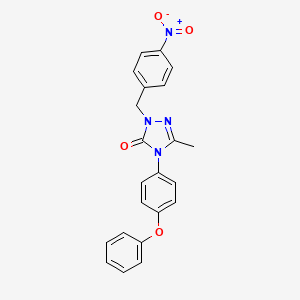

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2467650.png)

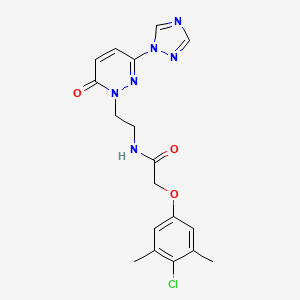
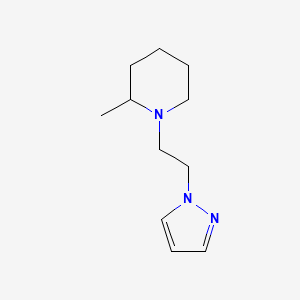
![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467658.png)